
(R)-1-(4-Fluoro-2-(trifluoromethyl)phenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-Fluoro-2-(trifluoromethyl)phenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a fluoro and trifluoromethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Fluoro-2-(trifluoromethyl)phenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the appropriate substituted benzene derivative.
Fluorination: Introduction of the fluoro group at the 4-position of the benzene ring using electrophilic fluorination reagents.
Trifluoromethylation: Introduction of the trifluoromethyl group at the 2-position using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Chiral Amine Formation: The final step involves the formation of the chiral amine through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of ®-1-(4-Fluoro-2-(trifluoromethyl)phenyl)ethan-1-amine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the compound into various derivatives, such as secondary or tertiary amines.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions include various substituted amines, imines, and other derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
®-1-(4-Fluoro-2-(trifluoromethyl)phenyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(4-Fluoro-2-(trifluoromethyl)phenyl)ethan-1-amine involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. The chiral nature of the compound also plays a crucial role in its biological activity, influencing its interaction with chiral environments in biological systems.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(4-Fluoro-2-(trifluoromethyl)phenyl)ethan-1-amine
- 1-(4-Fluoro-2-(trifluoromethyl)phenyl)ethan-1-amine (racemic mixture)
- 1-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanol
Uniqueness
®-1-(4-Fluoro-2-(trifluoromethyl)phenyl)ethan-1-amine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties compared to its enantiomer and other similar compounds
Properties
CAS No. |
1228571-39-8 |
|---|---|
Molecular Formula |
C9H9F4N |
Molecular Weight |
207.17 g/mol |
IUPAC Name |
(1R)-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H9F4N/c1-5(14)7-3-2-6(10)4-8(7)9(11,12)13/h2-5H,14H2,1H3/t5-/m1/s1 |
InChI Key |
AJLHHPIUEHCVMQ-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)F)C(F)(F)F)N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




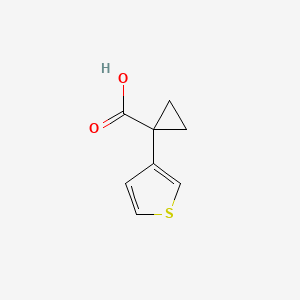
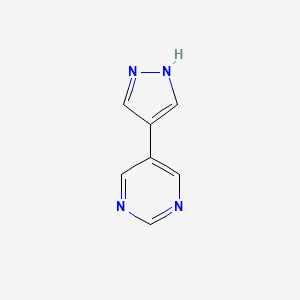

![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B13594594.png)
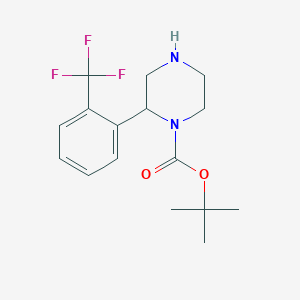

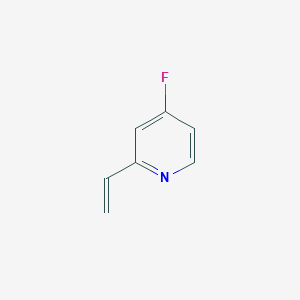
![5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine](/img/structure/B13594626.png)

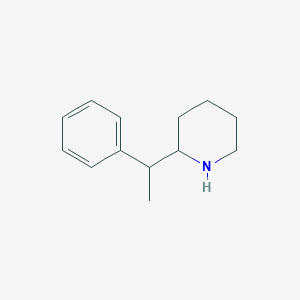

![Methyl3-[(methoxycarbonyl)amino]propanoate](/img/structure/B13594667.png)
